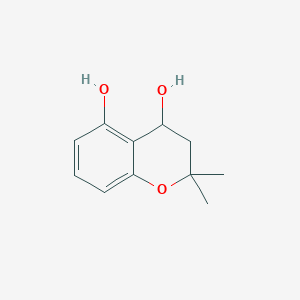
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol
Übersicht
Beschreibung
“2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol” is a chemical compound with the molecular formula C11H14O3 . It is also known as 2,2-Dimethylchroman .
Molecular Structure Analysis
The molecular structure of “2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol” can be represented by the InChI string: InChI=1S/C11H14O/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6H,7-8H2,1-2H3 . This indicates that the compound has a benzopyran core structure with two methyl groups attached to the 2-position and a diol group at the 4,5-position.Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol and its derivatives have been explored for their potential as antitubercular agents. Compounds like 3,3-dimethyl-3Hbenzofuro[3,2-f][1]-benzopyran have shown significant activities against Mycobacterium tuberculosis strains, making them promising candidates in the treatment of tuberculosis without significant cytotoxicity or adverse effects on other bacteria and fungi (Prado et al., 2006).
K(ATP) Channel Activation
Research has indicated the potential of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol derivatives as potassium channel openers (PCOs). These compounds, structurally related to cromakalim, have been studied for their ability to inhibit insulin release in rat pancreatic islets and relax rat aorta rings. The focus has been on molecules with strong electron-withdrawing groups, showing selective activity for pancreatic versus vascular tissues (Florence et al., 2009).
Antimicrobial Properties
Some derivatives of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol have been synthesized and evaluated for their antimicrobial activities. Studies involving sulfur-containing chromene derivatives have shown that these compounds possess in vitro antimicrobial properties, making them potential candidates for antimicrobial drug development (Şerbetçi et al., 2012).
Enantiomeric Purity Determination
The compound has been used in the development and validation of analytical methods for the determination of enantiomeric purity. Specifically, nonaqueous capillary electrophoretic methods have been designed using 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol derivatives as model compounds to achieve high resolution and efficiency values, important in pharmaceutical quality control (Rousseau et al., 2010).
Eigenschaften
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-4,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5,8,12-13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRULODLPSXBZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C=CC=C2O1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




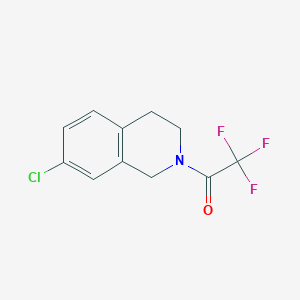


![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)
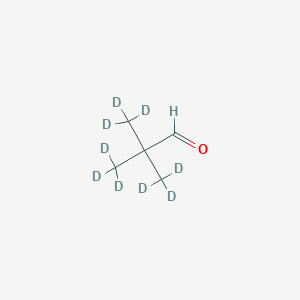


![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)

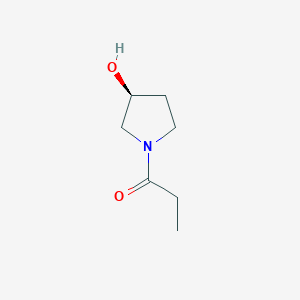
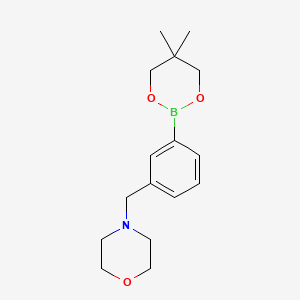

![N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide](/img/structure/B1456915.png)